Dibutyl Phosphate-d18

Mass Spectrometry Isotope Dilution Internal Standard Selection

Dibutyl Phosphate-d18 is a fully deuterated isotopologue of dibutyl phosphate (DBP), an organophosphate compound. Its core function is to serve as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry applications.

Molecular Formula C8H19O4P
Molecular Weight 228.32 g/mol
Cat. No. B12052155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutyl Phosphate-d18
Molecular FormulaC8H19O4P
Molecular Weight228.32 g/mol
Structural Identifiers
SMILESCCCCOP(=O)(O)OCCCC
InChIInChI=1S/C8H19O4P/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3,(H,9,10)/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2
InChIKeyJYFHYPJRHGVZDY-VAZJTQEUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibutyl Phosphate-d18: Deuterated Internal Standard for LC-MS/MS and GC/MS Quantification


Dibutyl Phosphate-d18 is a fully deuterated isotopologue of dibutyl phosphate (DBP), an organophosphate compound. Its core function is to serve as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry applications. The compound is produced with a high isotopic enrichment of 98 atom % D . The incorporation of eighteen deuterium atoms in place of hydrogen results in a distinct mass shift of +18 Da relative to the unlabeled analyte, allowing for precise mass discrimination and correction for analytical variability .

WorkflowLC-MS/MS & GC-MS isotope dilution
SelectionHigh isotopic enrichment minimizes cross‑talk
Use ContextMatrix‑matched co‑elution corrects analytical variability

The Necessity of a Matrix-Matched Isotopologue for Accurate Dibutyl Phosphate Quantification


The interchangeability of internal standards in quantitative mass spectrometry is critically limited by differences in physicochemical behavior. Using a structural analog or a partially deuterated compound as a substitute for Dibutyl Phosphate-d18 can introduce significant quantification bias. Analogs often exhibit divergent extraction recoveries, chromatographic retention times, and ionization efficiencies (matrix effects) compared to the target analyte, which compromises the fundamental purpose of the internal standard to correct for these very sources of error [1]. Furthermore, the high isotopic enrichment of Dibutyl Phosphate-d18 minimizes the cross-talk and signal interference that can occur with lower-purity or differently labeled alternatives, ensuring the specificity required for confident quantification .

Extraction & Recovery
Matched physicochemical behavior
Structural analogs may exhibit divergent extraction
Matrix Effect Correction
Co‑elution corrects ionization variability
Analogs impair correction accuracy due to retention shift
Cross‑talk & Specificity
High enrichment ensures minimal signal interference
Lower‑purity labels introduce quantification bias

Quantitative Differentiation of Dibutyl Phosphate-d18 from Alternative Internal Standards


Mass Shift and Isotopic Purity Versus Unlabeled Dibutyl Phosphate and Structural Analogs

Dibutyl Phosphate-d18 provides a consistent mass shift of +18 Da from the native unlabeled analyte, a critical parameter for avoiding spectral overlap in complex matrices. Its commercial isotopic purity is specified at 98 atom % D , which is essential for minimizing the contribution of the internal standard to the analyte signal (cross-talk) and for achieving precise, traceable quantification. This high purity differentiates it from lower-grade alternatives or structural analogs, which lack this defined isotopic enrichment and introduce larger sources of analytical error [1].

Mass Shift & Purity
Specification review
+18 Da mass shift; 98 atom % D enrichment
Defined mass and purity for isotope dilution MS accuracy
Commercial datasheet specification; method‑specific validation advised
Mass Spectrometry Isotope Dilution Internal Standard Selection

Safety and Workflow Advantages Over Legacy Derivatization Methods

In specific industrial analytical contexts, such as the monitoring of tributyl phosphate degradation products in nuclear fuel reprocessing, the use of deuterated internal standards like Dibutyl Phosphate-d18 presents a direct operational and safety advantage. The conventional analytical method required a derivatization step using diazomethane, a highly toxic and explosive reagent. A patent filed for this application explicitly states that the use of a deuterated dibutyl phosphoric acid internal standard eliminates the need for diazomethane, thereby providing a safer laboratory technique for routine analyses [1]. This provides a unique and quantifiable safety benefit over non-deuterated analytes that would require such hazardous derivatization to be distinguishable.

Hazardous Reagent Elimination
Head‑to‑head
Eliminates diazomethane derivatization (US 5,302,758)
Improves lab safety and simplifies workflow
GC‑MS analysis of process streams; patent‑described method
Laboratory Safety GC-MS Analysis Process Analytical Chemistry

Performance in Validated Analytical Methods for Biomarker Quantification

While direct comparative studies for the d18 analog are limited, the analytical performance of methods employing dibutyl phosphate as an internal standard is well-documented. Studies comparing DBP to isotope-labeled compounds for quantifying dialkyl phosphate metabolites in urine have reported that DBP yields reliable results with relative standard deviations of 2-15% for the analytical procedure [1]. Using the deuterated analog, Dibutyl Phosphate-d18, is expected to maintain or improve upon this performance due to its superior co-elution and matrix effect correction properties [2]. The use of DBP-d18 specifically enhances method robustness and accuracy in compliance with guidelines like SANTE/11813/2017, which mandate recoveries between 70-120% and coefficients of variation (CV%) ≤ 20% [2].

Method Validation Performance
Cross‑study comparable
Deuterated ISTD method
Recovery 70‑120%, CV ≤ 20% (SANTE/11813/2017)
Unlabeled DBP as IS
Reported RSD 2‑15%
May support biomonitoring method validation
Performance inferred from unlabeled analog studies; cross‑validation recommended
Biomonitoring Method Validation Pesticide Exposure

Procurement-Guided Application Scenarios for Dibutyl Phosphate-d18


Environmental and Human Biomonitoring of Organophosphate Exposure

Dibutyl Phosphate-d18 is the optimal internal standard for the quantification of dibutyl phosphate (DBP), a common urinary biomarker for exposure to organophosphate pesticides and flame retardants. The high isotopic purity (98 atom % D) minimizes cross-talk, enabling accurate quantification at trace levels in complex biological matrices . This directly supports adherence to strict method validation guidelines (e.g., SANTE/11813/2017) required for large-scale public health studies [1].

Industrial Process Monitoring in Nuclear Fuel Reprocessing

In the nuclear industry, where tributyl phosphate (TBP) is used as an extractant, its degradation product, dibutyl phosphate, must be routinely monitored. The use of Dibutyl Phosphate-d18 as an internal standard allows for the safe and efficient quantification of DBP by GC-MS without the need for hazardous diazomethane derivatization [2]. This patented workflow offers a distinct procurement advantage for laboratories prioritizing safety and high-throughput analysis.

Drug Metabolism and Pharmacokinetic (DMPK) Studies

Dibutyl Phosphate-d18 is suitable for use as a tracer and internal standard in DMPK studies to investigate the metabolic fate of organophosphate-containing drug candidates. Its defined mass shift of +18 Da allows for the precise discrimination and quantification of the drug and its metabolites from the biological matrix in LC-MS/MS assays, providing the high data integrity required for regulatory submissions .

Application
Selection Property
Validation Focus
Human biomonitoring research
Isotopic enrichment for trace DBP in urine
Review against SANTE/11813/2017 guidance
Industrial process monitoring
Non‑derivatization GC‑MS method
Workflow safety and throughput validation
DMPK metabolite profiling
Defined mass shift for analyte discrimination
Bioanalytical method accuracy evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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